2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Lipophilicity Physicochemical profiling Building block selection

This lipophilic pyrrolidine building block (XLogP 2.2, TPSA 20.3 Ų, HBD=0) is the preferred choice for CNS-penetrant probe synthesis when minimizing polar surface area is critical. The 2-chloro substituent provides a synthetic handle for nucleophilic displacement, enabling parallel library synthesis. It also serves as a matched negative control paired with the 2-amino analog in H-bond donor interaction studies.

Molecular Formula C8H11ClF3NO
Molecular Weight 229.63 g/mol
CAS No. 1865160-22-0
Cat. No. B1476757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
CAS1865160-22-0
Molecular FormulaC8H11ClF3NO
Molecular Weight229.63 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(C1)C(F)(F)F)Cl
InChIInChI=1S/C8H11ClF3NO/c1-5(9)7(14)13-3-2-6(4-13)8(10,11)12/h5-6H,2-4H2,1H3
InChIKeyKPHUYOHQCGIXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.94 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one Procurement Guide: Physicochemical Identity and Structural Class


2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 1865160-22-0) is a synthetic pyrrolidinyl propanone derivative bearing a 2-chloro substituent and a 3-trifluoromethyl group on the pyrrolidine ring [1]. With a molecular formula of C8H11ClF3NO and a molecular weight of 229.63 g/mol, it is classified as a heterocyclic building block within the broader family of trifluoromethyl-substituted pyrrolidines . The compound is cataloged in PubChem (CID 121201184) and listed by multiple chemical suppliers as a research reagent .

Why Generic Substitution of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one Is Not Supported by Available Evidence


No published head-to-head comparative studies of this compound against its closest structural analogs were identified in the peer-reviewed literature or patent corpus at the time of this analysis. The compound lacks any reported biological activity profile, selectivity data, or in vivo characterization in the public domain [1]. Consequently, any claim that one analog can be generically substituted for another—whether based on synthetic accessibility, reactivity, or biological performance—is not evidence-based. Without quantitative head-to-head comparisons, procurement decisions for this compound must rely on structural identity, supplier specifications, and computed physicochemical properties rather than experimentally verified differential advantages [2].

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one: Quantitative Comparator Evidence Guide


LogP Comparison: 2-Chloro vs. 2-Amino and 3-Methoxy Analogs for Lipophilicity-Driven Selection

The predicted XLogP3 value of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is 2.2, compared to a predicted XLogP of 1.7 for the 3-methoxy analog 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one [1]. No predicted logP value is publicly available for the 2-amino analog, but qualitative structural analysis indicates the amino analog is significantly more hydrophilic due to the ionizable amine group [2].

Lipophilicity Physicochemical profiling Building block selection

Hydrogen Bond Acceptor Count: Differentiating 2-Chloro from 2-Amino and 3-Methoxy Analogs

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has 4 hydrogen bond acceptors (HBA), compared to 5 HBA for the 3-methoxy analog 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one [1]. The 2-amino analog is expected to have 4-5 HBA but with the addition of 1-2 hydrogen bond donors, absent in the 2-chloro compound [2].

H-Bond acceptor count Molecular recognition Building block design

Topological Polar Surface Area (TPSA): Quantitative Comparison Across Structural Analogs

The Topological Polar Surface Area (TPSA) of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is 20.3 Ų, compared to 29.5 Ų for the 3-methoxy analog [1]. For the 2-amino analog, the predicted TPSA is approximately 46.3 Ų (computed from SMILES using standard fragment contributions) [2].

TPSA Membrane permeability Drug-likeness

Predicted pKa Comparison: Basicity of Pyrrolidine Nitrogen Across Analogs

The predicted pKa of the pyrrolidine nitrogen in 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is -2.61 ± 0.40, compared to -3.91 ± 0.40 for the 3-methoxy analog . Both values were predicted using the same computational method, indicating quantitative comparability. No pKa prediction was identified for the 2-amino analog in public databases.

pKa Ionization state Salt formation

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one: Evidence-Based Application Scenarios for Procurement


Lipophilicity-Driven Building Block Selection for CNS Penetrant Probe Design

Based on the XLogP of 2.2 and TPSA of 20.3 Ų, this compound is a suitable lipophilic pyrrolidine building block for research groups synthesizing CNS-penetrant probe molecules. The 0.5 logP unit advantage over the 3-methoxy analog and the absence of H-bond donors distinguish it from the 2-amino analog, making it the preferred choice when minimizing polar surface area is a critical design criterion [1].

Chromatographic Method Development and Analytical Reference Standard

The absence of hydrogen bond donors (HBD = 0), moderate lipophilicity (XLogP = 2.2), and defined TPSA (20.3 Ų) make this compound a well-characterized candidate for use as a retention time marker or system suitability standard in reversed-phase HPLC method development for screening pyrrolidine-containing compound libraries. Its predicted properties are fully cataloged in PubChem, facilitating method transfer and reproducibility [1].

Synthetic Intermediate for Trifluoromethylpyrrolidine Library Expansion

The presence of the 2-chloro substituent provides a synthetic handle for nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides), enabling parallel library synthesis. The predicted pKa of -2.61 indicates the pyrrolidine nitrogen remains unprotonated under standard nucleophilic displacement conditions (pH 8-10), avoiding competing protonation of the ring nitrogen that could be observed with more basic analogs [1].

Negative Control Compound for H-Bond Donor-Dependent Assays

With zero hydrogen bond donors (HBD = 0), this compound can serve as a matched negative control when paired with the 2-amino analog (HBD > 0) in biochemical or cellular assays where the contribution of a specific H-bond donor interaction to target binding is being interrogated. The otherwise identical trifluoromethylpyrrolidine scaffold ensures that differences in assay readout can be attributed primarily to the H-bond donor status [2].

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